6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Overview
Description
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1094070-46-8 . It has a molecular weight of 179.25 . The IUPAC name for this compound is 6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antiulcer and Cytoprotective Activity
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine has been studied for its potential in antiulcer agents. Research has shown that certain imidazo[1,2-a]pyrazines, including this compound, exhibit a combination of antisecretory and cytoprotective activity in animal models. These properties make them candidates for developing treatments against ulcers while minimizing adverse effects (Kaminski et al., 1987).
Versatile Scaffold in Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine, the core structure of this compound, is recognized for its versatility in organic synthesis and drug development. This compound acts as a scaffold, aiding in the synthesis and reactivity of various biologically active molecules. The chemical structure allows for diverse biological applications, highlighting its significance in the scientific community (Goel, Luxami, & Paul, 2015).
Novel Synthesis Methods
Recent studies have demonstrated innovative methods to synthesize variants of imidazo[1,2-a]pyrazines. These methods involve controlling reaction parameters like water content in the solvent, enabling the creation of new classes of compounds. Such advancements in synthesis techniques are crucial for exploring the full potential of this compound in various applications (Martynovskaya et al., 2022).
Inotropic Activity and Cardiovascular Research
Research has also explored the role of nitrogen position in imidazo[1,2-a]pyrazines for inotropic activity, which is crucial for developing drugs for congestive heart failure. Subtle changes in nitrogen position in these compounds, including this compound, can significantly affect their potency, highlighting their potential in cardiovascular research (Spitzer, Victor, Pollock, & Hayes, 1988).
Safety and Hazards
The safety information for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine includes several hazard statements: H315, H317, H319, H335 . These correspond to potential skin irritation, skin sensitization, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMRESYFDVMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719231 | |
Record name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094070-46-8 | |
Record name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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